![molecular formula C18H12ClF3N2O2S B2480342 2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 338409-51-1](/img/structure/B2480342.png)
2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate
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Description
2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate is a useful research compound. Its molecular formula is C18H12ClF3N2O2S and its molecular weight is 412.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many compounds with a trifluoromethyl group have been approved by the fda and exhibit numerous pharmacological activities .
Mode of Action
It is known that indole derivatives, which share a similar structure to the compound , bind with high affinity to multiple receptors . This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect a variety of biochemical pathways, leading to a broad range of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound would have a wide range of effects at the molecular and cellular level.
Biological Activity
The compound 2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate , with the CAS number 259655-35-1, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a thiazole ring, a carbamate functional group, and a trifluoromethyl-substituted phenyl ring. The molecular formula is C12H10ClN2O2S with a molecular weight of 267.73 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀ClN₂O₂S |
Molecular Weight | 267.73 g/mol |
LogP | 3.399 |
PSA | 78.43 Ų |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, enhances the antimicrobial efficacy against various bacterial strains. Studies have shown that similar compounds demonstrate broad-spectrum activity, which may be attributed to their ability to disrupt bacterial cell wall synthesis and inhibit enzyme activity.
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been documented in several studies. For instance, compounds with structural similarities to our target compound have been evaluated in animal models for their ability to prevent seizures induced by maximal electroshock (MES). Preliminary data suggest that modifications in the thiazole structure can lead to increased anticonvulsant efficacy.
In one study, various N-phenylthiazole derivatives were synthesized and tested for their anticonvulsant activity. Compounds containing trifluoromethyl groups showed enhanced protection in MES tests compared to their non-fluorinated counterparts .
Inhibition of Enzymatic Activity
The compound's ability to inhibit specific enzymes has also been explored. For example, studies have demonstrated that thiazole derivatives can act as effective inhibitors of certain kinases and phosphodiesterases, which are critical in various signaling pathways involved in cancer progression and inflammation .
Structure-Activity Relationship (SAR)
The SAR of thiazole-based compounds indicates that:
- Substituents : The introduction of electron-withdrawing groups (like -CF₃) at specific positions on the phenyl ring significantly enhances biological activity.
- Ring Modifications : Alterations in the thiazole ring can affect solubility and bioavailability, impacting overall pharmacological effects.
Case Studies
- Antimicrobial Efficacy : A study focused on a series of thiazole derivatives found that those with a para-chloro substitution exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli compared to unsubstituted analogs .
- Anticonvulsant Screening : In vivo studies demonstrated that certain derivatives provided significant protection against seizures at doses as low as 100 mg/kg when administered intraperitoneally . The most active compounds were further analyzed for neurotoxicity using rotarod tests, revealing acceptable safety profiles.
- Enzyme Inhibition : Research into the inhibitory effects on phosphodiesterases indicated that modifications in the thiazole structure could lead to selective inhibition patterns, suggesting potential therapeutic applications in treating conditions like asthma and cancer .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl] N-[3-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O2S/c1-10-15(24-16(27-10)11-5-7-13(19)8-6-11)26-17(25)23-14-4-2-3-12(9-14)18(20,21)22/h2-9H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWZMFZBHUNOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)OC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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